4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Coordination chemistry Ligand design Hydrogen bonding

4-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2090591-04-9, molecular formula C₉H₉ClN₂S, molecular weight 212.70 g/mol) is a disubstituted pyrazole derivative bearing a thiophen-2-yl group at C3 and a 2-chloroethyl side chain at C4. The IUPAC name reflecting annular tautomerism is 4-(2-chloroethyl)-5-thiophen-2-yl-1H-pyrazole.

Molecular Formula C9H9ClN2S
Molecular Weight 212.7 g/mol
CAS No. 2090591-04-9
Cat. No. B1482259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole
CAS2090591-04-9
Molecular FormulaC9H9ClN2S
Molecular Weight212.7 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(C=NN2)CCCl
InChIInChI=1S/C9H9ClN2S/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4H2,(H,11,12)
InChIKeyXAUUWNDVCCDPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2090591-04-9): Structural Identity and Procurement Baseline


4-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2090591-04-9, molecular formula C₉H₉ClN₂S, molecular weight 212.70 g/mol) is a disubstituted pyrazole derivative bearing a thiophen-2-yl group at C3 and a 2-chloroethyl side chain at C4 . The IUPAC name reflecting annular tautomerism is 4-(2-chloroethyl)-5-thiophen-2-yl-1H-pyrazole . The compound is categorized as a research chemical or synthetic building block and is commercially available from a limited number of suppliers at a typical purity specification of 95% . No PubChem Compound Identifier (CID), ChEMBL entry, or peer-reviewed biological assay data were identified for this specific compound as of the literature cutoff.

Why In-Class Pyrazole-Thiophene Hybrids Cannot Substitute for 4-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole


Three structural features of this compound create a substitution-incompatible profile relative to its closest commercially available analogs. First, the chloroethyl group is attached to the C4 ring carbon rather than the N1 nitrogen; this preserves a free ring NH (hydrogen bond donor count = 1, compared with 0 for the N-alkylated regioisomer CAS 1707393-48-3 [1]), which is critical for applications requiring metal coordination or hydrogen-bonding interactions [2]. Second, the thiophene is linked at the 2-position rather than the 3-position, altering the electronic distribution and steric profile of the heterocyclic system compared to the thiophen-3-yl isomer (CAS 2091617-83-1) . Third, the two-carbon ethyl linker between the pyrazole core and the terminal chlorine provides distinct spatial reach and SN2 reactivity kinetics relative to the one-carbon chloromethyl analog (CAS 2090867-69-7, available at 98% purity from Bidepharm ). These structural differences are not cosmetic—they directly determine hydrogen-bonding capacity, metal-binding geometry, and the trajectory of nucleophilic displacement reactions, making generic substitution scientifically invalid without re-optimization of the downstream application.

Quantitative Differential Evidence for 4-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole Against Closest Analogs


Hydrogen Bond Donor Capacity: C4-Alkylated vs. N1-Alkylated Regioisomer

The target compound retains one hydrogen bond donor (the pyrazole NH) because the chloroethyl substituent is attached to the C4 ring carbon. In contrast, the N1-alkylated regioisomer 1-(2-chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole (CAS 1707393-48-3) has a hydrogen bond donor count of zero, as the NH is replaced by the N–CH₂CH₂Cl substituent [1]. This difference is structurally absolute and computationally verifiable. Grotjahn et al. (2002) established that placing a ligating side chain on a ring carbon (C3/C4) rather than on a ring nitrogen preserves the ring NH for hydrogen bonding to substrates or secondary-sphere interactions in metal complexes [2].

Coordination chemistry Ligand design Hydrogen bonding Regioisomerism

Rotatable Bond Count and Conformational Flexibility: C4-Chloroethyl vs. C4-Chloromethyl Analog

The target compound possesses a two-carbon ethyl linker (C4–CH₂–CH₂–Cl), providing three rotatable bonds (C4–CH₂, CH₂–CH₂, CH₂–Cl) and greater conformational sampling relative to the one-carbon chloromethyl analog 4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2090867-69-7), which has only two rotatable bonds (C4–CH₂, CH₂–Cl). The ethyl linker extends the terminal chlorine approximately 1.2–1.5 Å farther from the pyrazole core compared to the methyl linker, as estimated from standard C–C bond lengths. This difference in spatial reach and flexibility may influence the ability of the chloroethyl group to access biological nucleophiles or participate in intramolecular cyclization reactions.

Conformational analysis Linker flexibility Structure-activity relationships Molecular design

Thiophene Attachment Regiochemistry: 2-Thienyl vs. 3-Thienyl Electronic Differentiation

The target compound carries the thiophene at the 2-position (thiophen-2-yl), which places the sulfur atom in direct conjugation with the pyrazole C3. In the thiophen-3-yl isomer (CAS 2091617-83-1), the sulfur is meta to the point of attachment, disrupting direct S–pyrazole conjugation . This regioisomeric difference alters the electronic distribution across the heterocyclic system. While quantitative Hammett or computational data directly comparing these two specific compounds are absent from the literature, the well-established electronic asymmetry of thiophene (2-position more electron-rich and more conjugating than the 3-position) provides a class-level basis for expecting differential reactivity in electrophilic aromatic substitution, cross-coupling reactions, and π-stacking interactions.

Electronic effects Regioisomerism Thiophene chemistry π-Conjugation

Vendor Availability and Characterization Scope: Target Compound vs. Chloromethyl Analog

The target compound is available from a limited number of suppliers (BenchChem, EvitaChem) at a standard purity of 95%, without publicly posted batch-specific NMR, HPLC, or GC characterization data . In contrast, the chloromethyl analog 4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2090867-69-7) is offered by Bidepharm at 98% purity with documented NMR, HPLC, and GC quality control . The PubChem-registered N-alkylated regioisomer 1-(2-chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole (CAS 1707393-48-3) is available from AKSci at 95% purity with SDS and COA support . The target compound's absence from PubChem and major vendor catalogs (Sigma-Aldrich, Enamine, Molport) means that procurement requires reliance on specialized suppliers, and independent identity verification (e.g., ¹H/¹³C NMR, HRMS) is advisable upon receipt.

Chemical procurement Quality control Vendor comparison Characterization data

Evidence-Based Application Scenarios for 4-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole


Ligand Synthesis for Transition Metal Complexes Requiring a Free Pyrazole NH

The C4 attachment of the chloroethyl group preserves the pyrazole NH, making this compound suitable as a precursor for bidentate or tridentate ligand scaffolds where the ring NH participates in metal coordination or secondary-sphere hydrogen bonding . The N-alkylated regioisomer (CAS 1707393-48-3) cannot fulfill this role because its NH is substituted. The 2-chloroethyl arm provides a reactive handle for nucleophilic substitution with thiols, amines, or phosphines to introduce additional donor atoms, as demonstrated in the general methodology of Grotjahn et al. (2002) for related 3-(2-chloroethyl)pyrazoles [1].

Covalent Fragment or Chemical Probe Design Exploiting the Chloroethyl Electrophile

The 2-chloroethyl side chain is a latent alkylating functionality that can form covalent bonds with biological nucleophiles (e.g., cysteine thiols, histidine imidazoles) upon SN2 displacement of chloride . The thiophen-2-yl group at C3 provides a UV-active chromophore and potential π-stacking interactions with aromatic residues in protein binding pockets. The two-carbon ethyl linker offers greater reach and conformational flexibility than the one-carbon chloromethyl analog (CAS 2090867-69-7), which may be advantageous for targeting nucleophilic residues located deeper within binding sites.

Synthetic Building Block for Thiophene-Pyrazole Hybrid Heterocycles via the 4-Position

The 4-(2-chloroethyl) substituent serves as a versatile synthetic handle for further derivatization through nucleophilic substitution, elimination (to form a vinyl group), or metal-catalyzed cross-coupling after conversion to an organometallic species. The thiophen-2-yl attachment enables participation in thiophene-specific reactions (e.g., electrophilic halogenation, lithiation at the 5-position) that are not equivalently accessible with the thiophen-3-yl isomer (CAS 2091617-83-1) due to different directing effects . Researchers procuring this compound for library synthesis should note its limited commercial availability and the absence of public characterization data, necessitating in-house identity verification .

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